3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

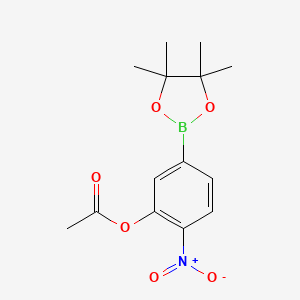

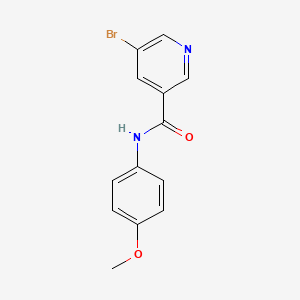

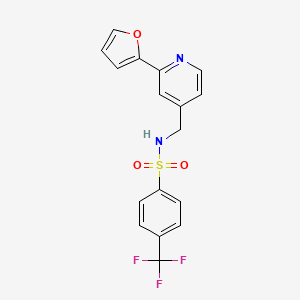

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a chemical compound with the linear formula: C6H4OCOCH3BO2C2(CH3)4 . It is a derivative of phenylboronic acid and is often used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid pinacol esters like 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester often involves the Suzuki–Miyaura coupling . This coupling reaction is a popular method for forming carbon-carbon bonds . Protodeboronation, a process that removes the boron moiety from the molecule, is also a crucial step in the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester consists of a phenyl ring attached to a boronic acid pinacol ester group and an acetoxy group . The boronic acid pinacol ester group is a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis

Boronic acid pinacol esters are known to undergo various chemical reactions. They can be reduced by asymmetric transfer hydrogenation (ATH) to alcohols . They can also undergo protodeboronation, a process that removes the boron moiety from the molecule .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in Suzuki–Miyaura coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Solubility in Organic Solvents

Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon. Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . This property is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .

Palladium-Catalyzed Cross-Coupling Reactions

It is a reagent used for palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .

Olefin Metathesis

This compound is also used in olefin metathesis , a reaction that entails the redistribution of the alkene double bonds. This reaction can result in the formation of a variety of useful products, including polymers .

Intermolecular Radical Additions

It is used in intermolecular radical additions . These reactions involve the addition of a radical to a molecule to form a new compound. This can be useful in the synthesis of complex organic molecules .

Allylboration of Aldehydes

This compound is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids . This reaction is a powerful method for the synthesis of homoallylic alcohols, which are important building blocks in organic synthesis .

Safety And Hazards

properties

IUPAC Name |

[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZCOAREDQPFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)

![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)

![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)

![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)